molecular formula C11H10N2O4S B8299738 Ethyl 5-nitro-1,2-benzisothiazole-3-acetate

Ethyl 5-nitro-1,2-benzisothiazole-3-acetate

Cat. No.: B8299738
M. Wt: 266.28 g/mol
InChI Key: JZVIYQRIMMOOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-nitro-1,2-benzisothiazole-3-acetate is a useful research compound. Its molecular formula is C11H10N2O4S and its molecular weight is 266.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

ethyl 2-(5-nitro-1,2-benzothiazol-3-yl)acetate

InChI

InChI=1S/C11H10N2O4S/c1-2-17-11(14)6-9-8-5-7(13(15)16)3-4-10(8)18-12-9/h3-5H,2,6H2,1H3

InChI Key

JZVIYQRIMMOOLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NSC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl α-cyano-5-nitro-1,2-benzisothiazole-3-acetate (6.67 g, 0.0229 mol) is added to a solution of acetyl chloride (67.0 mL) in ethanol. The reaction mixture is refluxed overnight, cooled, and filtered to remove solids. The resultant filtrate is concentrated in vacuo to obtain a brown semi-solid. A mixture of the semi-solid in diethyl ether is stirred for two hours and filtered to obtain a solid. The solid is washed with diethyl ether and air-dried to give the title product as yellow crystals (1.04 g, mp 91-92° C.).
Name
Ethyl α-cyano-5-nitro-1,2-benzisothiazole-3-acetate
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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